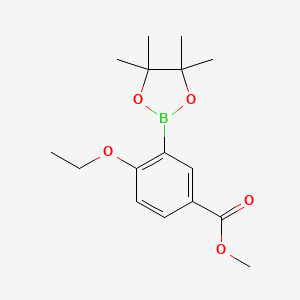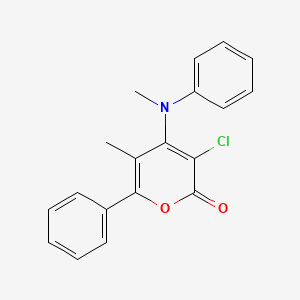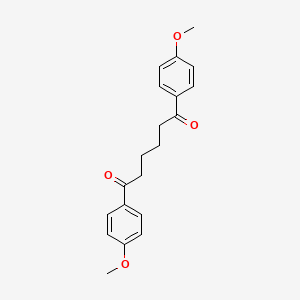
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione is an organic compound with the molecular formula C20H22O4 It is characterized by the presence of two methoxyphenyl groups attached to a hexane-1,6-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with hexane-1,6-dione in the presence of a base such as potassium carbonate (K2CO3) in refluxing methanol . This reaction leads to the formation of the desired compound with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in bulk quantities.
化学反応の分析
Types of Reactions
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methoxy derivatives.
科学的研究の応用
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用機序
The mechanism of action of 1,6-Bis(4-methoxyphenyl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its cytotoxic activity against cancer cells may involve the induction of oxidative stress or interference with cellular signaling pathways .
類似化合物との比較
Similar Compounds
1,6-Bis(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione: A similar compound with hydroxyl groups instead of methoxy groups.
1,7-Bis(4-methoxyphenyl)-4-(1,3-dioxolan-2-yl)heptane: Another structurally related compound with different functional groups.
Uniqueness
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione is unique due to its specific arrangement of methoxyphenyl groups and hexane-1,6-dione backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
4280-49-3 |
|---|---|
分子式 |
C20H22O4 |
分子量 |
326.4 g/mol |
IUPAC名 |
1,6-bis(4-methoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C20H22O4/c1-23-17-11-7-15(8-12-17)19(21)5-3-4-6-20(22)16-9-13-18(24-2)14-10-16/h7-14H,3-6H2,1-2H3 |
InChIキー |
JQRBVENMUYHRHT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


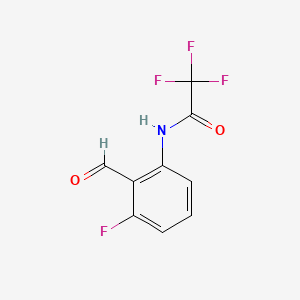


![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)

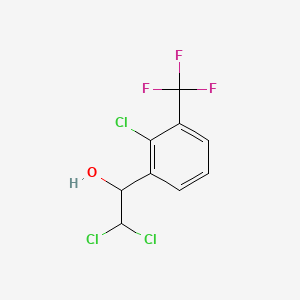
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
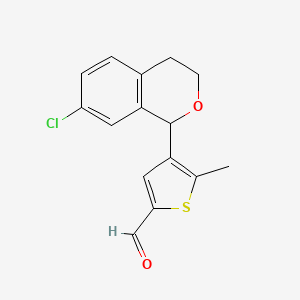

![N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide](/img/structure/B14021236.png)
![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)

